2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide typically involves the condensation reaction between 4-bromobenzaldehyde and thiosemicarbazide. The reaction is carried out in an ethanol solution with the presence of a catalytic amount of glacial acetic acid . The reaction mixture is usually refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
Scientific Research Applications
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-: Similar structure but with the bromine atom at a different position.
N-(3-Chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of bromine.
2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles: Structurally related compounds with additional functional groups.
Uniqueness
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is unique due to its specific bromine substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Biological Activity
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a hydrazinecarbothioamide moiety with a bromophenyl substituent. This unique substitution pattern is believed to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing comparable activity to standard antibiotics such as norfloxacin .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays using human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) have shown that it induces cytotoxic effects, with IC50 values indicating significant potency against these cells .
Cell Line | IC50 Value (µM) |
---|---|
MDA-MB-231 | 20.5 ± 1.2 |
U-87 | 15.3 ± 0.9 |
The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation .
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound has demonstrated antioxidant activity. Using the DPPH radical scavenging assay, it was found to effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. This interaction can affect various cellular processes including:
- Signal Transduction : Influencing pathways that regulate cell growth and survival.
- Gene Expression : Modulating transcription factors involved in cancer progression.
- Metabolic Pathways : Affecting metabolic enzymes that are crucial for cancer cell metabolism .
Structure-Activity Relationship (SAR)
The presence of the bromine atom at the para position on the phenyl ring is critical for enhancing the biological activity of this compound. Comparative studies with similar compounds have shown that variations in substituents can significantly alter potency and selectivity against different biological targets .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against a panel of bacteria, revealing that modifications in the hydrazine moiety could enhance activity against resistant strains.
- Cytotoxicity in Cancer Cells : Another investigation focused on the effect of this compound on apoptosis in glioblastoma cells, demonstrating a dose-dependent increase in apoptotic markers.
Properties
IUPAC Name |
[(4-bromophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOSVEOPAUPPHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354869 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36449-43-1 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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